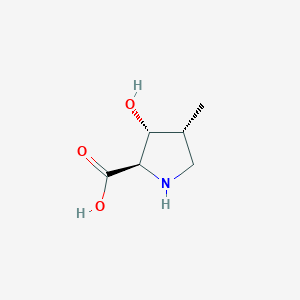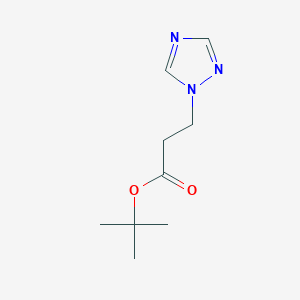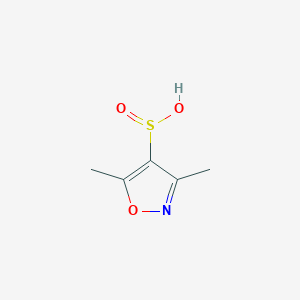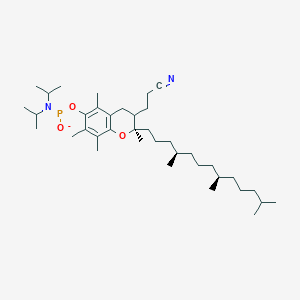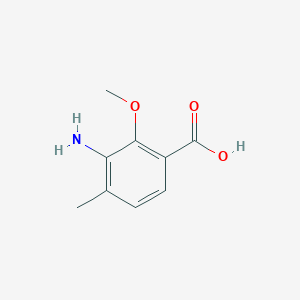
3-Amino-2-methoxy-4-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-methoxy-4-methylbenzoic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzoic acid, featuring an amino group, a methoxy group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-2-methoxy-4-methylbenzoic acid can be synthesized through multiple routes. One common method involves starting with 3-nitro-2-methylbenzoic acid, which is then reduced to 3-amino-2-methylbenzoic acid. This intermediate undergoes diazotization followed by methoxylation to yield the final product .
Another method uses 2,6-dichlorotoluene as the starting material. This compound is first subjected to methoxylation using sodium methoxide, followed by cyanation and hydrolysis to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methoxy-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines or hydroxylamines.
Scientific Research Applications
3-Amino-2-methoxy-4-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-amino-2-methoxy-4-methylbenzoic acid involves its interaction with various molecular targets. The amino group can participate in hydrogen bonding and other interactions with biological molecules, while the methoxy and methyl groups influence its solubility and reactivity. These interactions can affect pathways related to oxidative stress, microbial growth, and other biological processes.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-2-methylbenzoic acid: Similar in structure but lacks the amino group, resulting in different reactivity and applications.
2-Amino-3-methylbenzoic acid: Similar but lacks the methoxy group, affecting its solubility and biological activity.
3-Amino-4-methylbenzoic acid: Similar but the methoxy group is replaced by a methyl group, altering its chemical properties.
Uniqueness
3-Amino-2-methoxy-4-methylbenzoic acid is unique due to the presence of both an amino and a methoxy group on the benzene ring. This combination of functional groups provides a distinct set of chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
3-amino-2-methoxy-4-methylbenzoic acid |
InChI |
InChI=1S/C9H11NO3/c1-5-3-4-6(9(11)12)8(13-2)7(5)10/h3-4H,10H2,1-2H3,(H,11,12) |
InChI Key |
KYKLQJQRIXKJRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Cyanobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12862963.png)



![4-Allyl-5-benzofuran-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12862988.png)
